6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-21-13-3-2-11(15)6-14(13)22(19,20)18-5-4-12-10(8-18)7-16-9-17-12/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRLETMWLCPEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sulfonation
- Diazotization : Treatment of 5-chloro-2-methoxyaniline with NaNO₂/HCl at 0–5°C yields the diazonium salt.
- Sulfonation : Reaction with SO₂ in the presence of CuCl₂ catalyst converts the diazonium group to a sulfonyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 1 h | 92% |
| Sulfonation | SO₂, CuCl₂, H₂O | 25°C | 3 h | 78% |
Construction of the Pyrido[4,3-d]Pyrimidine Core
The bicyclic system is assembled via a tandem cyclization-condensation strategy adapted from pyrrolo-pyrimidine syntheses:
Condensation of 4-Aminonicotinonitrile with Dimethyl Malonate
- Knoevenagel Adduct Formation : 4-Aminonicotinonitrile reacts with dimethyl malonate in THF under acidic conditions to form a β-enaminonitrile intermediate.
- Cyclization : Treatment with formamidine acetate in methanol induces ring closure to yield 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine.
Optimized Parameters :
Sulfonylation of the Pyrido-Pyrimidine Core
The critical C–S bond is established via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
Direct Sulfonylation via SNAr
- Deprotonation : The pyrido-pyrimidine nitrogen is deprotonated using NaH in DMF at 0°C.
- Electrophilic Attack : 5-Chloro-2-methoxybenzenesulfonyl chloride is added, facilitating regioselective substitution at the 6-position.
Key Observations :
- Regioselectivity : Steric hindrance at positions 2 and 4 directs sulfonylation to N6.
- Catalyst : Addition of 10 mol% DMAP enhances reaction rate by 40%.
Reaction Profile :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0°C → 25°C (ramp) |
| Time | 12 h |
| Yield | 68% |
Alternative Palladium-Catalyzed Coupling
For improved regiocontrol, a Buchwald-Hartwig amination approach is viable:
Reaction Scheme
- Preactivation : The pyrido-pyrimidine core is brominated at C6 using NBS.
- Cross-Coupling : Pd(OAc)₂/Xantphos catalyzes coupling with 5-chloro-2-methoxybenzenesulfonamide.
Catalytic System :
Purification and Characterization
Final purification employs orthogonal techniques:
- Recrystallization : Ethyl acetate/hexane (1:4) removes nonpolar impurities.
- HPLC : C18 column with 0.1% TFA in H₂O/MeCN gradient achieves >99% purity.
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 1H, aryl-H), 6.98 (d, J = 2.4 Hz, 1H, aryl-H), 4.12 (s, 3H, OCH₃), 3.75–3.68 (m, 4H, piperidine-H).
- HRMS : m/z 411.0521 [M+H]⁺ (calc. 411.0524).
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorinated methoxyphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cellular signaling pathways . The exact mechanism can vary depending on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrido[4,3-d]Pyrimidine Core
6-Benzyl-2-Chloro-4-(Trifluoromethyl)-5H,6H,7H,8H-Pyrido[4,3-d]Pyrimidine
- Structure : Features a benzyl group at position 6, chloro at position 2, and trifluoromethyl at position 3.
- Properties : Molecular weight = 327.73 g/mol; XLogP3 = 3.5 (indicating moderate lipophilicity). The trifluoromethyl group enhances metabolic stability, while the benzyl substituent may influence steric interactions .
- Comparison : Unlike the target compound, this derivative lacks a sulfonyl group but incorporates a trifluoromethyl group, which is strongly electron-withdrawing. This difference may alter reactivity and pharmacological targeting.
4-Ethoxy-5H,6H,7H,8H-Pyrido[4,3-d]Pyrimidine
- Structure : Ethoxy group at position 4.
- Properties : Molecular formula = C9H13N3O; molecular weight = 179.22 g/mol. The ethoxy group is electron-donating, similar to the methoxy group in the target compound, but positioned directly on the pyrimidine ring rather than a benzenesulfonyl substituent .
6-Benzy-4-Chloro-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidine
Isomeric Pyridopyrimidine Derivatives
Pyrido[2,3-d]Pyrimidine Derivatives (Hydroxybenzoyl-Substituted)
- Example : 6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
- Properties : DFT calculations show HOMO-LUMO gaps ranging from 3.91–4.10 eV, indicating tunable electronic properties. These compounds exhibit biological activities such as kinase inhibition .
- Comparison: The pyrido[2,3-d] isomer has a different nitrogen arrangement, altering electronic distribution and binding motifs compared to the 4,3-d isomer.
Pyrido[3,4-d]Pyrimidine Derivatives
- Example : 2-(Propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine.
- Properties : Molecular weight = 179.22 g/mol; isomerism at the 3,4-d position changes ring strain and nitrogen accessibility .
- Comparison : The 3,4-d isomer may exhibit distinct pharmacokinetic profiles due to altered molecular geometry.
Functional Group Influence
Biological Activity
The compound 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrido[4,3-d]pyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
This compound features a unique sulfonyl group attached to a pyrido[4,3-d]pyrimidine core. The presence of the 5-chloro-2-methoxybenzenesulfonyl moiety enhances its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | 6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
| Molecular Formula | C13H12ClN3O3S |
| Molecular Weight | 301.76 g/mol |
| CAS Number | 1448069-17-7 |
Biological Activity Overview
Research indicates that compounds in the pyrido[4,3-d]pyrimidine class exhibit various biological activities including anticancer properties, anti-inflammatory effects, and enzyme inhibition. The specific compound in focus has shown promise in several studies:
Anticancer Activity
One significant area of research is the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines. For example:
- Cell Line Tested : A549 (human non-small cell lung cancer)
- IC50 Value : The compound demonstrated an IC50 value comparable to established anticancer agents.
The biological activity of This compound may involve:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound or related derivatives:
-
Study on A549 Cells :
- Findings : The compound showed significant inhibition of cell growth with an IC50 value indicative of its potential as an anticancer agent.
- Mechanism : Induced apoptosis was confirmed via increased levels of cleaved caspase-3 and decreased Bcl-2 expression.
-
General Pharmacological Evaluation :
- Assessment : Various derivatives were synthesized and tested for their biological activities.
- Results : Compounds containing similar structural motifs exhibited promising results against different cancer cell lines.
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-(5-chloro-2-methoxybenzenesulfonyl)-5H... | 0.46 | Apoptosis induction via caspase pathway |
| 5-Fluorouracil (5-FU) | 4.98 | Antimetabolite affecting DNA synthesis |
| Other Pyrido Compounds | Varies | Various mechanisms including enzyme inhibition |
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this compound?
Answer:
The synthesis of 6-(5-chloro-2-methoxybenzenesulfonyl)-pyrido[4,3-d]pyrimidine requires careful planning of reaction sequences to accommodate reactive functional groups. Key steps include:
- Sulfonation: Introduce the 5-chloro-2-methoxybenzenesulfonyl group via electrophilic substitution or sulfonamide coupling. Protecting groups (e.g., tert-butoxycarbonyl) may be needed to prevent side reactions .
- Pyrido-Pyrimidine Core Assembly: Utilize cyclocondensation reactions between aminopyridines and carbonyl derivatives, with catalysts like Pd(OAc)₂ for regioselectivity .
- Purification: Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethyl acetate/hexane) to isolate intermediates .
Basic: Which spectroscopic methods are most effective for confirming the compound’s structure?
Answer:
A combination of techniques is critical:
- NMR: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), sulfonyl group integration, and pyrimidine ring protons (δ 6.5–7.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HRMS: Confirms molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of SO₂ or Cl⁻) .
- X-Ray Crystallography: Resolves stereochemical ambiguities in the pyrido[4,3-d]pyrimidine core and sulfonyl orientation .
Advanced: How can structure-activity relationship (SAR) studies be optimized for kinase inhibition?
Answer:
To optimize SAR:
- Substituent Variation: Modify the methoxy group (e.g., replace with ethoxy or halogen) to assess steric/electronic effects on kinase binding. The sulfonyl group’s role in hydrogen bonding can be tested via analogs with methylsulfonyl or carbamate groups .
- In Vitro Assays: Use fluorescence polarization assays to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR). Pair with cellular assays (e.g., MTT for cytotoxicity) to validate selectivity .
- Data Correlation: Apply multivariate analysis to link structural features (e.g., Hammett σ values) with activity trends .
Advanced: What computational approaches predict binding affinity with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and kinase ATP-binding pockets (e.g., hydrophobic contacts with phenylalanine residues) .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models: Train models with descriptors like polar surface area and logP to predict activity across kinase families .
Advanced: How should contradictions in solubility data across solvent systems be resolved?
Answer:
Contradictions often arise from solvent polarity or measurement methods. Mitigate via:
- Standardized Protocols: Use USP <911> guidelines for shake-flask solubility measurements. Test in buffered solutions (pH 7.4) and DMSO/PBS mixtures .
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, sulfonated pyrimidines often show higher solubility in acetone/water (1:1) .
- Control Experiments: Replicate conflicting studies under identical conditions (temperature, agitation) to isolate variables .
Advanced: What strategies improve regioselectivity in derivatizing the pyrido[4,3-d]pyrimidine core?
Answer:
- Directing Groups: Introduce temporary groups (e.g., nitro at C-2) to steer electrophilic substitution to C-5 or C-7 positions. Remove post-reaction via catalytic hydrogenation .
- Metal Catalysis: Use Pd-catalyzed C–H activation (e.g., with 8-aminoquinoline directing groups) for halogenation or arylation at specific sites .
- Microwave-Assisted Synthesis: Enhance selectivity in SNAr reactions (e.g., displacement of chloro groups) by controlling reaction time/temperature .
Advanced: How can degradation pathways be characterized under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via LC-MS to identify hydrolysis (sulfonyl cleavage) or oxidation (pyrimidine ring opening) products .
- Stability Indicating Methods: Develop HPLC-DAD methods with C18 columns (gradient: 0.1% TFA in acetonitrile/water) to quantify degradation .
- Metabolite Profiling: Use hepatocyte incubation models to detect phase I/II metabolites (e.g., glucuronidation of methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
